molecular formula C22H18FN5O3S B10996567 N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B10996567
M. Wt: 451.5 g/mol
InChI Key: PLBNTXYLNJHSKI-UHFFFAOYSA-N
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Description

N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide, a mouthful of a name, belongs to the class of 1,3,4-thiadiazole derivatives. It has garnered attention due to its potential as a STAT3 inhibitor for cancer therapy . Let’s explore its synthesis, properties, and applications.

Preparation Methods

The synthetic route to this compound involves designing a novel scaffold based on the N-(benzimidazol-5-yl)-1,3,4-thiadiazole-2-amine framework. After optimization, compound 40 was identified as a selective STAT3 inhibitor. It directly binds to the SH2 domain, inhibiting STAT3 phosphorylation, translocation, and downstream gene transcription .

Chemical Reactions Analysis

    Reactions: The compound likely undergoes various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions: Specific reagents and conditions depend on the reaction type. For example, oxidative reactions may involve peroxides or metal catalysts, while substitutions could use nucleophiles.

    Major Products: These reactions may yield diverse products, impacting the compound’s biological activity and pharmacological properties.

Scientific Research Applications

    Chemistry: Researchers explore its reactivity, stability, and potential as a building block for other compounds.

    Biology: Investigating its impact on cellular pathways, gene expression, and protein interactions.

    Medicine: Evaluating its efficacy against cancer cells and potential side effects.

    Industry: Considering applications in drug development and chemical synthesis.

Mechanism of Action

The compound likely interferes with STAT3 signaling, affecting cell proliferation, apoptosis, and immune responses. Further studies are needed to elucidate its precise molecular targets and pathways.

Comparison with Similar Compounds

Properties

Molecular Formula

C22H18FN5O3S

Molecular Weight

451.5 g/mol

IUPAC Name

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C22H18FN5O3S/c1-31-15-7-8-16(17(23)12-15)18-9-10-21(30)28(27-18)13-19(29)24-22-26-25-20(32-22)11-14-5-3-2-4-6-14/h2-10,12H,11,13H2,1H3,(H,24,26,29)

InChI Key

PLBNTXYLNJHSKI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NN=C(S3)CC4=CC=CC=C4)F

Origin of Product

United States

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